molecular formula C15H22O B1261070 Albaflavenone

Albaflavenone

Cat. No. B1261070
M. Wt: 218.33 g/mol
InChI Key: SHUZZAXJEJPUGA-CCUNJIBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albaflavenone is a carbotricyclic compound that is (+)-epi-isozizaene in which the hydrogens at position 5 have been replaced by an oxo group. It has a role as a bacterial metabolite. It is a sesquiterpenoid, a carbocyclic antibiotic, a carbotricyclic compound, an enone and a cyclic terpene ketone. It derives from a hydride of a (+)-epi-isozizaene.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Albaflavenone, a tricyclic sesquiterpene antibiotic, is biosynthesized in Streptomyces coelicolor A3(2) and involves enzymes encoded in a two‐gene operon. The enzyme cytochrome P450 (CYP)170A1 is responsible for oxidizing epi‐isozizaene to this compound. This enzyme also exhibits bifunctionality, being capable of generating farnesene isomers from farnesyl diphosphate. This dual functionality has been explored in various Streptomyces species through bioinformatics and molecular modeling (Moody et al., 2012).
  • The first total synthesis of this compound was accomplished through a concise construction process using sequential intramolecular aldol condensation, revealing its absolute configuration as 1R,2S, and 8S. This synthetic approach opens doors for further chemical studies and potential pharmaceutical applications (Kobayashi et al., 2014).

Antibiotic Properties

  • This compound exhibits antibiotic properties, as seen in Streptomyces coelicolor A3(2). Its biosynthesis is a two-step process involving sequential allylic oxidations by CYP170A1. The presence of this compound in culture extracts of S. coelicolor confirms its antibiotic role in this bacterium (Zhao et al., 2008).

Anti-Inflammatory Activity

  • New sesquiterpenoids derived from Dictyophora indusiata, including 9,10-dihydroxy-albaflavenone and 5-hydroxy-albaflavenone, have shown anti-inflammatory activity. They inhibit TNF-α and NO secretion, indicating potential therapeutic applications for inflammation-related conditions (Zhang et al., 2022).

Application in Traditional Medicine

  • This compound, identified in Dictyophora indusiata, has been used traditionally for its distinct earthy, camphor-like odor. Its identification and quantification in traditional medicine preparations highlight its role in various cultural healing practices (Huang et al., 2011).

Novel Structural Insights

  • The crystal structure of this compound monooxygenase (CYP170A1) revealed its unique bifunctionality. It possesses a moonlighting terpene synthase active site on the P450 structure, a novel discovery in the realm of enzyme functionality. This structural insight is crucial for understanding the biochemical pathways involving this compound (Zhao et al., 2009).

properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-one

InChI

InChI=1S/C15H22O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m0/s1

InChI Key

SHUZZAXJEJPUGA-CCUNJIBTSA-N

Isomeric SMILES

C[C@H]1CC(=O)C2=C(C([C@H]3CC[C@@]12C3)(C)C)C

Canonical SMILES

CC1CC(=O)C2=C(C(C3CCC12C3)(C)C)C

synonyms

2,6,7,7-tetramethyltricyclo(6.2.1.0(1,5))undec-5-en-4-one
albaflavenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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